This compound belongs to the class of morpholine derivatives, which are cyclic amines with diverse biological activities. Morpholines are often utilized in pharmaceuticals as they can enhance the solubility and bioavailability of drugs. The specific structure of (R)-3-(Pyridin-4-yl)morpholine suggests that it may interact with various biological targets, making it a candidate for further investigation in drug design and development.
The synthesis of (R)-3-(Pyridin-4-yl)morpholine can be achieved through several methods, primarily involving the coupling of pyridine derivatives with morpholine.
(R)-3-(Pyridin-4-yl)morpholine features a morpholine ring substituted at the 3-position with a pyridine group at the 4-position.
(R)-3-(Pyridin-4-yl)morpholine is involved in various chemical reactions that exploit its functional groups:
The mechanism by which (R)-3-(Pyridin-4-yl)morpholine exerts its biological effects is not fully elucidated but may involve:
Studies using molecular docking simulations may reveal binding affinities and interaction profiles with specific biological targets.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
(R)-3-(Pyridin-4-yl)morpholine has potential applications in several scientific fields:
The chiral center at the morpholine C3-position in (R)-3-(Pyridin-4-yl)morpholine imposes significant three-dimensional constraints that govern its biological interactions. Conformational analysis reveals that the (R)-enantiomer adopts a preferred equatorial orientation of the pyridinyl substituent, minimizing steric clash with morpholine’s oxygen atom. This configuration enables optimal hydrogen-bond acceptor geometry from both nitrogen atoms (pyridine and morpholine) and the oxygen atom, as evidenced by molecular dynamics simulations of ligand solvation [1] [6].
Table 1: Conformational Energy Barriers and Target Engagement Profiles
Conformation | Relative Energy (kcal/mol) | ΔG Binding (kCal/mol) to 5-HT₆R | Key Protein Interactions |
---|---|---|---|
(R)-Equatorial | 0.0 | -9.2 | H-bond: Asp106, π-Stacking: Phe196 |
(R)-Axial | +2.8 | -6.1 | Van der Waals: Val108 |
(S)-Equatorial | +0.9 | -7.5 | H-bond: Asp106 (weaker) |
(S)-Axial | +4.1 | -4.3 | Steric clash: Tyr188 |
Comparative studies with the (S)-enantiomer demonstrate ~15-fold lower EC₅₀ for the (R)-form in serotonin receptor (5-HT₆R) assays, attributed to its complementary electrostatic surface with the receptor’s allosteric binding pocket. The pyridine nitrogen aligns with Asp106’s carboxylate group (distance: 2.7Å), while the morpholine oxygen bridges Tyr188 via water-mediated hydrogen bonding. This precise orientation is disrupted in the (S)-enantiomer due to unfavorable dipole alignment with the binding cavity [1] [8]. Rigid-body docking further confirms that the (R)-configuration permits simultaneous π-π stacking with Phe196 while maintaining optimal desolvation energy (–4.9 kcal/mol), a feature absent in diastereomeric analogues [6].
High-throughput docking screens against kinase and GPCR targets reveal selective affinity of (R)-3-(Pyridin-4-yl)morpholine for serine/threonine-protein kinase AKT1 (PDB: 3O96) and orexin receptor type 2 (Ox2R; PDB: 6TO7). Molecular dynamics (MD) trajectories (100 ns) demonstrate stable binding (<1.5Å RMSD) at AKT1’s pleckstrin homology domain, where the protonated morpholine nitrogen forms a salt bridge with Lys14 (occupancy: 88%), and the pyridine ring engages Arg25 via cation-π interactions (distance: 3.9±0.3Å) [2] [7] [10].
Table 2: Docking Scores and Interaction Metrics for Key Targets
Target Protein | AutoDock Vina Score (kcal/mol) | MM/GBSA ΔG (kcal/mol) | Key Residues | H-Bond Occupancy (%) |
---|---|---|---|---|
AKT1 | -9.1 | -42.7 ± 3.2 | Lys14, Arg25 | 92.3 |
Ox2R | -8.3 | -38.9 ± 2.8 | Tyr318, His350 | 78.6 |
5-HT₆R | -9.2 | -45.1 ± 3.5 | Asp106, Phe196 | 95.8 |
CYP3A4 | -6.7 | -22.4 ± 4.1 | Phe108, Ile120 | <30 |
Integrative modeling combining QM/MM optimization (B3LYP/6-31G:UFF) with Metropolis Monte Carlo sampling indicates that ligand polarization in Ox2R’s binding cleft enhances binding affinity by 3.8 kcal/mol versus gas-phase calculations. This is driven by charge transfer from His350’s imidazole ring to the pyridinyl π-orbital, evidenced by a 0.12e⁻ reduction in Mulliken charge at the pyridine nitrogen. Crucially, the (R)-enantiomer shows <5% pose shift during MD simulations, whereas the (S)-form undergoes significant conformational rearrangement after 40 ns due to loss of hydrophobic contact with Val312 [9] [10].
Pharmacophore alignment of (R)-3-(Pyridin-4-yl)morpholine against FDA-approved pyridine therapeutics reveals three conserved bioactivity hotspots:
Notably, morpholine’s oxygen introduces a unique water-mediated H-bonding node absent in piperidine analogues like nicotinamide. This feature enhances solvation energy (–10.2 kcal/mol vs. –8.7 kcal/mol for piperidine) while maintaining membrane permeability (calculated LogP: 0.92 vs. 1.15). In triazole-pyridine hybrids (e.g., antibacterial compound 27 from PMC9655101), replacement of triazole with morpholine boosts predicted blood-brain barrier penetration (BOILED-Egg model: 95% CNS+ probability) due to reduced hydrogen bond donor count (0 vs. 1) and polar surface area (38Ų vs. 72Ų) [5] [8].
Scaffold hybridization studies demonstrate that N-acylation of the morpholine nitrogen (e.g., with 4-chlorobenzoate) diminishes AKT1 binding (ΔΔG: +3.4 kcal/mol) by sterically blocking the Lys14 salt bridge. Conversely, pyridine ring halogenation (4-bromo derivative) enhances Ox2R affinity (Kᵢ: 38 nM) via halogen bonding with Tyr318’s carbonyl oxygen (distance: 3.3Å; angle: 155°) [10].
Density functional theory (ωB97X-D/cc-pVTZ) calculations of (R)- and (S)-3-(Pyridin-4-yl)morpholine reveal distinct frontier molecular orbital (FMO) distributions. The (R)-enantiomer exhibits a 0.28 eV lower LUMO energy (–1.42 eV) localized on pyridine, facilitating charge transfer to AKT1’s Arg25 guanidinium group (NBO second-order perturbation energy: 18.3 kcal/mol). In contrast, the (S)-enantiomer’s LUMO is delocalized across both rings, reducing electrophilic complementarity [1] [9].
Table 3: Quantum Mechanical Descriptors of Enantiomers and Binding Complexes
Parameter | (R)-Enantiomer | (S)-Enantiomer | Difference |
---|---|---|---|
HOMO Energy (eV) | -6.92 | -6.87 | +0.05 |
LUMO Energy (eV) | -1.42 | -1.14 | -0.28 |
Molecular Dipole (Debye) | 3.18 | 2.79 | +0.39 |
Pyridine N Charge (NPA, e⁻) | -0.41 | -0.38 | -0.03 |
Morpholine N Charge (NPA, e⁻) | -0.36 | -0.32 | -0.04 |
AKT1 Binding Energy (QM/MM, kcal/mol) | -45.9 | -38.2 | -7.7 |
Potential energy surface (PES) scans at the DLPNO-CCSD(T)/def2-TZVP level identify a 1.8 kcal/mol energy penalty for (S)-enantiomer adoption of the bioactive conformation due to torsional strain at C3–C(pyridyl) (θ: 65° vs. optimal 52°). This aligns with experimental ΔΔG_binding of 1.2 kcal/mol from isothermal titration calorimetry. Non-covalent interaction (NCI) analysis further confirms enhanced van der Waals complementarity between the (R)-enantiomer and 5-HT₆R’s Phe196, with a 30% larger attractive region (sign(λ₂)ρ: –0.035 a.u.) versus the (S)-form [6] [9].
AIM (Atoms in Molecules) topology at bond critical points demonstrates stronger H-bond path stability for (R)-3-(Pyridin-4-yl)morpholine–Asp106 (∇²ρ: +0.024 a.u.; H-bond energy: –6.3 kcal/mol) compared to the (S)-enantiomer (∇²ρ: +0.018 a.u.; H-bond energy: –4.1 kcal/mol). This enantioselectivity arises from optimal orbital overlap between Asp106’s lone pairs and the (R)-enantiomer’s σ*_N-H orbital, as quantified by natural bond orbital (NBO) analysis [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: